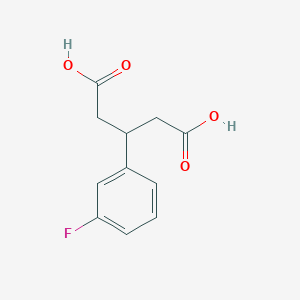
3-(3-Fluorophenyl)pentanedioic acid
Cat. No. B8776521
M. Wt: 226.20 g/mol
InChI Key: DEFJCFMRMPIHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05872118
Procedure details


To a hot solution of sodium hydroxide (19.15 g, 0.479 mol) in water (50 ml) was added a solution of diethyl 2-carbethoxy-3-(3-fluorophenyl)glutarate (18.8 g, 0.0532 mol) in ethanol (36 ml). The resulting slurry was refluxed for 5 hrs. The mixture was poured into icewater and the ethanol was removed by spin evaporation in vacuo. The residual aqueous solution was acidified with concentrated hydrochloric acid (12N) and the solution (200 ml) was extracted with ethyl acetate (3×300 ml). The ethyl acetate layers were combined, washed with water (50 ml) and the volatiles were removed by spin evaporation in vacuo to give a solid that was recrystallized from dichloromethane and hexanes to give 9.3 g (77%) of 3-(3-fluorophenyl)glutaric acid a white solid; m.p., 126°-127.5° C.;

Name
diethyl 2-carbethoxy-3-(3-fluorophenyl)glutarate
Quantity
18.8 g
Type
reactant
Reaction Step One



Yield
77%
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[C:3]([CH:8]([CH:14]([C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([F:27])[CH:22]=1)[CH2:15][C:16]([O:18]CC)=[O:17])C(OCC)=O)([O:5]CC)=[O:4]>O.C(O)C>[F:27][C:23]1[CH:22]=[C:21]([CH:14]([CH2:8][C:3]([OH:5])=[O:4])[CH2:15][C:16]([OH:18])=[O:17])[CH:26]=[CH:25][CH:24]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
19.15 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
diethyl 2-carbethoxy-3-(3-fluorophenyl)glutarate
|
|
Quantity
|
18.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OCC)C(C(=O)OCC)C(CC(=O)OCC)C1=CC(=CC=C1)F
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
36 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting slurry was refluxed for 5 hrs
|
|
Duration
|
5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was poured into icewater
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ethanol was removed by spin evaporation in vacuo
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution (200 ml) was extracted with ethyl acetate (3×300 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (50 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volatiles were removed by spin evaporation in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
that was recrystallized from dichloromethane and hexanes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=CC1)C(CC(=O)O)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.3 g | |
| YIELD: PERCENTYIELD | 77% | |
| YIELD: CALCULATEDPERCENTYIELD | 77.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
